Osimertinib Mesylate

Catalog No.
S002900
CAS No.
1421373-66-1
M.F
C29H37N7O5S
M. Wt
595.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Osimertinib Mesylate

CAS Number

1421373-66-1

Product Name

Osimertinib Mesylate

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid

Molecular Formula

C29H37N7O5S

Molecular Weight

595.7 g/mol

InChI

InChI=1S/C28H33N7O2.CH4O3S/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24;1-5(2,3)4/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32);1H3,(H,2,3,4)

InChI Key

FUKSNUHSJBTCFJ-UHFFFAOYSA-N

SMILES

Array

Synonyms

AZD9291; osimertinib; Tagrisso; AZD-9291; AZD 9291; AZD9291; AZD-9291 mesylate; Mereletinib; Mereletinib mesylate; Osimertinib mesylate

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O

The exact mass of the compound Osimertinib mesylate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Osimertinib mesylate is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) specifically designed to target T790M resistance mutations while sparing wild-type EGFR. As the commercially approved active pharmaceutical ingredient (API) form, the mesylate salt is prioritized in procurement over the free base due to its optimized physicochemical properties. It exhibits high aqueous solubility across a broad physiological pH range (1.2 to 7.0) and excellent solid-state stability, which are critical for oral bioavailability[REFS-1, REFS-2]. By covalently binding to the C797 residue in the ATP-binding site of mutant EGFR, Osimertinib mesylate serves as the definitive benchmark compound for oncology research, assay development, and advanced pharmaceutical manufacturing targeting acquired TKI resistance.

Substituting Osimertinib mesylate with its free base or earlier-generation EGFR inhibitors fundamentally compromises both formulation viability and experimental validity. The free base exhibits poor aqueous solubility, classifying it as a BCS Class II compound, which leads to erratic dissolution profiles and unreliable bioavailability in in vivo models [1]. Furthermore, substituting with first- or second-generation TKIs like gefitinib or afatinib fails to replicate the critical T790M mutant selectivity, resulting in profound wild-type EGFR off-target effects and dose-limiting toxicities[2]. For formulation scientists and pharmacologists, utilizing the exact mesylate salt is non-negotiable to ensure reproducible pharmacokinetics, scalable manufacturing, and precise mutant-selective targeting.

Aqueous Solubility and Formulation Suitability

Osimertinib mesylate is the commercially preferred API form due to its superior solubility profile compared to the free base. While the free base is classified as a BCS Class II compound with limited aqueous solubility, the mesylate salt demonstrates high solubility across the physiological pH range of 1.2 to 7.0[REFS-1, REFS-2]. This difference is critical for achieving reproducible dissolution and bioavailability in solid oral dosage forms.

Evidence DimensionAqueous Solubility and pH Tolerance
Target Compound DataHigh aqueous solubility across pH 1.2 to 7.0
Comparator Or BaselineOsimertinib free base (BCS Class II, limited pure water solubility)
Quantified DifferenceMesylate salt enables physiological pH-independent dissolution, overcoming the strict solubility limits of the free base.
ConditionsAqueous media, physiological pH range (1.2-7.0) at 37°C

Procuring the mesylate salt is mandatory for formulation scientists to ensure reliable in vivo dosing and to bypass the bioavailability bottlenecks of the free base.

Mutant vs. Wild-Type Kinase Selectivity Margin

A defining procurement advantage of Osimertinib over first- and second-generation TKIs is its profound selectivity for mutant EGFR over wild-type (WT) EGFR. In recombinant enzyme and cellular assays, Osimertinib exhibits an IC50 of ~11.4 nM for the L858R/T790M double mutant, compared to ~493.8 nM for WT EGFR, representing an approximate 43-fold to 200-fold selectivity margin[REFS-3, REFS-4]. In contrast, earlier TKIs like afatinib and gefitinib strongly inhibit WT EGFR, leading to dose-limiting toxicities.

Evidence DimensionIC50 Selectivity Margin (Mutant vs. WT EGFR)
Target Compound DataIC50 ~11.4 nM (L858R/T790M) vs. ~493.8 nM (WT EGFR)
Comparator Or BaselineFirst/Second-generation TKIs (e.g., Afatinib, Gefitinib) which lack significant WT-sparing margins
Quantified Difference~43-fold to 200-fold greater inhibition of mutated EGFR over WT EGFR for Osimertinib.
ConditionsIn vitro recombinant enzyme assays and cellular growth models

Buyers must select Osimertinib to develop targeted in vivo models that avoid the confounding wild-type EGFR toxicities (e.g., skin rash, diarrhea) inherent to earlier TKIs.

Scalable Manufacturability and API Purity

For industrial procurement, the synthetic processability of the API is paramount. Modern large-scale synthetic routes for Osimertinib mesylate utilize a streamlined one-pot amidation, elimination, and salt formation process that avoids the isolation of unstable aniline intermediates. This optimized route yields the mesylate salt at 99.87% purity with an overall yield of 77% across four steps[1]. This demonstrates superior manufacturability compared to traditional multi-step free base isolations that suffer from intermediate degradation.

Evidence DimensionLarge-Scale Synthesis Yield and Purity
Target Compound Data99.87% purity, 77% overall yield (4 steps)
Comparator Or BaselineTraditional step-wise synthesis requiring unstable aniline intermediate isolation
Quantified DifferenceStreamlined mesylate salt formation eliminates intermediate degradation, securing >99% purity and high industrial yield.
ConditionsLarge-scale 4-step industrial synthesis route

High-yield, scalable synthesis routes ensure reliable batch-to-batch consistency and lower procurement costs for large-scale industrial buyers.

Potency in T790M-Mediated Resistance Models

Osimertinib mesylate serves as the definitive benchmark for overcoming T790M-mediated resistance. In H1975 (L858R/T790M) endogenous lung cancer cell lines, Osimertinib demonstrates an IC50 of <15 nM, significantly outperforming first-generation TKIs like gefitinib (IC50 > 1000 nM in resistant lines) and showing equivalent or superior reliability compared to other third-generation agents [REFS-3, REFS-4]. It covalently binds to the C797 residue, permanently disabling the mutant kinase.

Evidence DimensionInhibitory Potency (IC50) in T790M Cell Lines
Target Compound DataIC50 < 15 nM (H1975 cells)
Comparator Or BaselineGefitinib (IC50 > 1000 nM in resistant lines)
Quantified DifferenceOsimertinib restores sub-15 nM potency in models where first-generation TKIs completely fail due to T790M steric hindrance.
ConditionsH1975 (L858R/T790M) cell line viability assays

Procuring Osimertinib is essential for establishing a reliable positive control arm in any assay evaluating novel compounds against acquired EGFR-TKI resistance.

Solid Oral Dosage Formulation Development

Because Osimertinib mesylate overcomes the BCS Class II solubility limitations of the free base, it is the mandatory starting material for developing solid oral dosage forms. Formulation scientists rely on its high solubility across the physiological pH range (1.2-7.0) to ensure predictable dissolution kinetics and consistent in vivo bioavailability [1].

Positive Control in T790M Resistance Assays

In preclinical oncology screening, Osimertinib mesylate is procured as the gold-standard positive control for evaluating acquired resistance. Its sub-15 nM potency against L858R/T790M double mutants provides a reliable baseline against which novel next-generation inhibitors or combination therapies are benchmarked [2].

Industrial API Process Optimization

For chemical manufacturers and scale-up facilities, the mesylate salt form is prioritized due to its compatibility with streamlined, one-pot synthesis routes. Procuring or synthesizing the mesylate salt directly avoids the degradation of unstable aniline intermediates, ensuring industrial-scale outputs with >99.8% purity and high overall yields [3].

Purity

98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

595.25768848 Da

Monoisotopic Mass

595.25768848 Da

Heavy Atom Count

42

UNII

RDL94R2A16

Related CAS

2070014-82-1

Drug Indication

TAGRISSO as monotherapy is indicated for: - the adjuvant treatment after complete tumour resection in adult patients with stage IB-IIIA non-small cell lung cancer (NSCLC) whose tumours have epidermal growth factor receptor (EGFR) exon 19 deletions or exon 21 (L858R) substitution mutations- the first-line treatment of adult patients NSCLC with activating EGFR mutations. - the treatment of adult patients with locally advanced or metastatic EGFR T790M mutation-positive NSCLC. TAGRISSO as monotherapy is indicated for: - the adjuvant treatment after complete tumour resection in adult patients with stage IB-IIIA non-small cell lung cancer (NSCLC) whose tumours have epidermal growth factor receptor (EGFR) exon 19 deletions or exon 21 (L858R) substitution mutations. - the first-line treatment of adult patients with locally advanced or metastatic NSCLC with activating EGFR mutations. - the treatment of adult patients with locally advanced or metastatic EGFR T790M mutation-positive NSCLC.

Wikipedia

Osimertinib mesylate

Use Classification

Human drugs -> Other antineoplastic agents, Protein kinase inhibitors -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Gil HI, Um SW. The impact of age and performance status on the efficacy of
osimertinib in patients with EGFR T790M-positive non-small cell lung cancer. J
Thorac Dis. 2020 Mar;12(3):153-155. doi: 10.21037/jtd.2019.12.80. PubMed PMID:
32274079; PubMed Central PMCID: PMC7139039.


2: Jin R, Wang X, Zang R, Liu C, Zheng S, Li H, Sun N, He J. Desmoglein-2
Modulates Tumor Progression and Osimertinib Drug Resistance through the
EGFR/Src/PAK1 Pathway in Lung Adenocarcinoma. Cancer Lett. 2020 Apr 6. pii:
S0304-3835(20)30166-X. doi: 10.1016/j.canlet.2020.04.001. [Epub ahead of print]
PubMed PMID: 32272148.


3: Ameku K, Higa M. Complete Remission of Multiple Brain Metastases in a Patient
with EGFR-Mutated Non-Small-Cell Lung Cancer Treated with First-Line Osimertinib
without Radiotherapy. Case Rep Oncol Med. 2020 Mar 19;2020:9076168. doi:
10.1155/2020/9076168. eCollection 2020. PubMed PMID: 32257480; PubMed Central
PMCID: PMC7109584.


4: Ma Q, Wang J, Ren Y, Meng F, Zeng L. Pathological Mechanistic Studies of
Osimertinib Resistance in Non-Small-Cell Lung Cancer Cells Using an Integrative
Metabolomics-Proteomics Analysis. J Oncol. 2020 Mar 17;2020:6249829. doi:
10.1155/2020/6249829. eCollection 2020. PubMed PMID: 32256584; PubMed Central
PMCID: PMC7103047.


5: Kang XH, Wang K, Wang Y, Zhao HK, Zhang J, Zhao KL, Miao ZH, Xu ZY, Cao F,
Gong YB. [Mechanism of PLOD2 induced osimertinib resistance in non-small cell
lung cancer HCC827 cells]. Zhonghua Zhong Liu Za Zhi. 2020 Mar 23;42(3):210-215.
doi: 10.3760/cma.j.cn112152-20190322-00186. Chinese. PubMed PMID: 32252199.


6: Han R, Hao S, Lu C, Zhang C, Lin C, Li L, Wang Y, Hu C, He Y. Aspirin
sensitizes osimertinib-resistant NSCLC cells in vitro and in vivo via
Bim-dependent apoptosis induction. Mol Oncol. 2020 Apr 1. doi:
10.1002/1878-0261.12682. [Epub ahead of print] PubMed PMID: 32239624.


7: Tone M, Inomata M, Awano N, Kuse N, Jo T, Yoshimura H, Minami J, Takada K,
Miyamoto S, Izumo T. Salvage Chemotherapy Following Osimertinib in Non-small Cell
Lung Cancer Harboring Epidermal Growth Factor Receptor Mutation. Anticancer Res.
2020 Apr;40(4):2239-2246. doi: 10.21873/anticanres.14186. PubMed PMID: 32234920.


8: Zhao Z, Li L, Wang Z, Duan J, Bai H, Wang J. The Status of the EGFR T790M
Mutation is associated with the Clinical Benefits of Osimertinib Treatment in
Non-small Cell Lung Cancer Patients: A Meta-Analysis. J Cancer. 2020 Mar
4;11(11):3106-3113. doi: 10.7150/jca.38411. eCollection 2020. PubMed PMID:
32231715; PubMed Central PMCID: PMC7097959.


9: Piotrowska Z, Hata AN. Resistance to First-Line Osimertinib in EGFR-mutant
NSCLC: Tissue is the Issue. Clin Cancer Res. 2020 Mar 26. pii:
clincanres.0097.2020. doi: 10.1158/1078-0432.CCR-20-0097. [Epub ahead of print]
PubMed PMID: 32217611.


10: Kaira K, Ogiwara Y, Naruse I. Occurrence of Ventricular Fibrillation in a
Patient With Lung Cancer Receiving Osimertinib. J Thorac Oncol. 2020
Apr;15(4):e54-e55. doi: 10.1016/j.jtho.2019.11.029. PubMed PMID: 32216947.

Explore Compound Types